Avacopan vs Prednisone Taper: Sustained Remission at Week 52 in ADVOCATE Phase 3 Trial
In the Phase 3 ADVOCATE trial (N=330), avacopan demonstrated non-inferiority to prednisone taper for remission at week 26 and superiority for sustained remission at week 52 in patients with GPA or MPA [1]. The avacopan group achieved 65.7% sustained remission compared with 54.9% in the prednisone taper group, representing an absolute difference of +10.8% (p=0.0066) [1].
| Evidence Dimension | Sustained remission rate at week 52 (BVAS=0 and no glucocorticoid use for AAV in the 4 weeks prior to weeks 26 and 52) |
|---|---|
| Target Compound Data | Avacopan: 65.7% (109/166 patients) |
| Comparator Or Baseline | Prednisone taper: 54.9% (90/164 patients) |
| Quantified Difference | Absolute difference +10.8% (p=0.0066); relative risk reduction approximately 19.7% |
| Conditions | Phase 3 randomized, double-blind, active-controlled ADVOCATE trial (NCT02994927); patients received background rituximab or cyclophosphamide/azathioprine; avacopan dose 30 mg twice daily; prednisone taper starting at 60 mg/day tapering to discontinuation by week 21 |
Why This Matters
This head-to-head superiority data provides the only Phase 3 evidence demonstrating that any C5aR antagonist achieves significantly higher sustained glucocorticoid-free remission compared with standard prednisone taper, establishing avacopan as the evidence-based procurement choice for AAV remission induction protocols.
- [1] Jayne DRW, Merkel PA, Schall TJ, et al. Avacopan for the Treatment of ANCA-Associated Vasculitis. N Engl J Med. 2021;384(7):599-609. View Source
